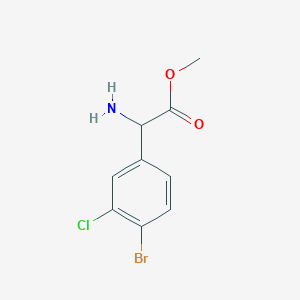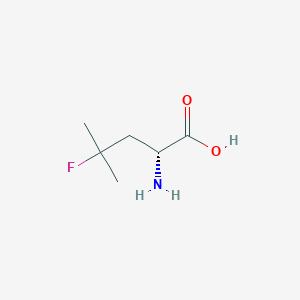aminedihydrochloride](/img/structure/B13555094.png)
[2-(4-bromo-1H-pyrazol-1-yl)ethyl](methyl)aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride is a chemical compound with a unique structure that includes a brominated pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride typically involves the reaction of 4-bromo-1H-pyrazole with an appropriate ethylating agent, followed by methylation and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating steps like solvent recovery and purification through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole carboxylic acid derivative, while reduction could produce a pyrazole ethylamine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its brominated pyrazole ring makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated pyrazoles on various biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, 2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride has potential applications in drug development. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride involves its interaction with specific molecular targets. The brominated pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction may involve pathways such as the inhibition of enzyme activity or the activation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-1H-pyrazole: A simpler compound with a similar brominated pyrazole ring.
2-(4-bromo-1H-pyrazol-1-yl)ethanol: A related compound with an ethyl alcohol group instead of a methylamine group.
1-methyl-4-bromo-1H-pyrazole: A compound with a methyl group on the pyrazole ring.
Uniqueness
2-(4-bromo-1H-pyrazol-1-yl)ethylaminedihydrochloride is unique due to its combination of a brominated pyrazole ring and an ethyl methylamine group
Propiedades
Fórmula molecular |
C6H12BrCl2N3 |
|---|---|
Peso molecular |
276.99 g/mol |
Nombre IUPAC |
2-(4-bromopyrazol-1-yl)-N-methylethanamine;dihydrochloride |
InChI |
InChI=1S/C6H10BrN3.2ClH/c1-8-2-3-10-5-6(7)4-9-10;;/h4-5,8H,2-3H2,1H3;2*1H |
Clave InChI |
BDDZSCALIZNTMJ-UHFFFAOYSA-N |
SMILES canónico |
CNCCN1C=C(C=N1)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13555016.png)
![1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B13555017.png)

![4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13555033.png)
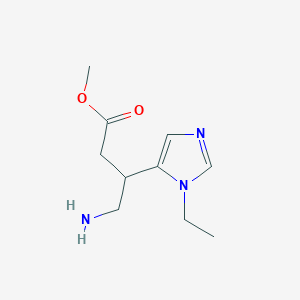
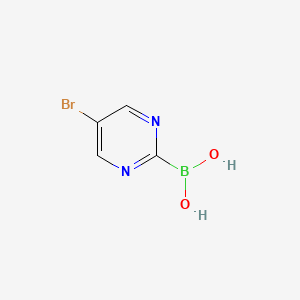
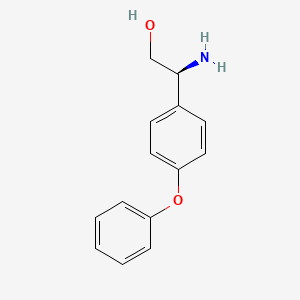

![1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylicacid](/img/structure/B13555068.png)
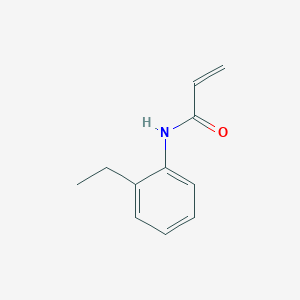
![1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea](/img/structure/B13555084.png)
